![molecular formula C13H16N2O3 B1364080 1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 346644-26-6](/img/structure/B1364080.png)
1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid (DMAPO) is an organic compound that is widely used in the fields of synthetic organic chemistry and biochemistry. It is a versatile reagent and has been used in a variety of applications, including the synthesis of natural products, the preparation of polymers, and the study of enzyme mechanisms. DMAPO is also used in the synthesis of a variety of drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents.
Scientific Research Applications
Surface Characterization in Material Science
The compound has been used in the structural and surface characterization of new materials. For example, it has been involved in the study of Schiff bases with D-π-D type, which are important for understanding the surface properties of materials .
Anticancer Properties in Medical Research
Researchers have synthesized new series of compounds bearing the 1-(4-(dimethylamino)phenyl)pyrrolidin-2-yl moiety to explore their anticancer properties. This includes a focused library of novel substituted 2-pyrrolidinone derivatives obtained from acid hydrazide .
Catalysis in Chemical Synthesis
The compound has been studied for its use as a catalyst in chemical synthesis, such as in the production of Isoxazol-5(4H)-one derivatives .
Analgesic and Anti-Inflammatory Effects
Studies have found that related compounds with the dimethylaminophenyl group have shown analgesic and anti-inflammatory effects, suggesting potential medical applications for pain and inflammation management .
Serotonin Transporter Regulation
Research has indicated that derivatives of dimethylaminophenyl can play a role in the regulation of serotonin transporters, which are implicated in various diseases and behaviors .
Mechanism of Action
Mode of Action
Compounds with similar structures, such as 4-(dimethylamino)phenylboronic acid, have been used in suzuki-miyaura cross-coupling reactions . This suggests that our compound might also interact with its targets through similar mechanisms, although this is purely speculative without further experimental evidence.
Biochemical Pathways
For instance, derivatives of indole, a compound with a similar aromatic structure, have been found to possess diverse biological activities . Therefore, it’s plausible that our compound might also affect multiple biochemical pathways.
Result of Action
For instance, certain indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-14(2)10-3-5-11(6-4-10)15-8-9(13(17)18)7-12(15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMUIFKSGREXIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387833 | |
Record name | 1-[4-(Dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
346644-26-6 | |
Record name | 1-[4-(Dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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